molecular formula C37H39IO9 B12378824 [(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate

[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate

Cat. No.: B12378824
M. Wt: 754.6 g/mol
InChI Key: IMTPTSBICCCMPL-CRGJRTCVSA-N
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Description

The compound [(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate is a complex organic molecule known for its significant biological activity. It is commonly referred to as 6’-Iodoresiniferatoxin (6’-IRTX) and is a potent agonist of the TRPV1 receptor, which is involved in the sensation of pain and heat .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate involves multiple steps, including the formation of the pentacyclic core and the subsequent functionalization of the aromatic ring. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure. It requires precise control of reaction conditions and purification processes to ensure high yield and purity. Techniques such as chromatography and crystallization are commonly employed in the purification stages .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted aromatic compounds .

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in the study of TRPV1 receptor function and its role in pain sensation and thermoregulation.

    Medicine: Investigated for its potential therapeutic applications in pain management and treatment of conditions like neuropathic pain.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily through the activation of the TRPV1 receptor. This receptor is a non-selective cation channel that is activated by heat, acidic conditions, and certain chemical ligands. Upon activation, the receptor allows the influx of calcium and sodium ions, leading to the sensation of pain and heat. The molecular targets and pathways involved include the modulation of intracellular calcium levels and the activation of downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate is unique due to its high potency and specificity for the TRPV1 receptor. Its complex structure also allows for a wide range of chemical modifications, making it a valuable tool in scientific research .

Properties

Molecular Formula

C37H39IO9

Molecular Weight

754.6 g/mol

IUPAC Name

[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate

InChI

InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)14-24(17-34(42)28(37)13-21(3)32(34)41)19-44-29(40)15-25-11-12-27(39)31(43-5)30(25)38/h6-14,22,26,28,33,39,42H,1,15-19H2,2-5H3/t22-,26+,28-,33-,34-,35-,36-,37-/m1/s1

InChI Key

IMTPTSBICCCMPL-CRGJRTCVSA-N

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=C(C(=C(C=C6)O)OC)I)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C

Canonical SMILES

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=C(C(=C(C=C6)O)OC)I)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C

Origin of Product

United States

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